2-(Chloromethyl)-2-ethoxy-1,3-benzodioxol-4-ol;methylcarbamic acid
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Overview
Description
2-(Chloromethyl)-2-ethoxy-1,3-benzodioxol-4-ol;methylcarbamic acid is an organic compound that features a benzodioxole ring substituted with a chloromethyl group, an ethoxy group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-2-ethoxy-1,3-benzodioxol-4-ol;methylcarbamic acid typically involves the chloromethylation of a benzodioxole precursor. This can be achieved through the reaction of the benzodioxole with chloromethyl chlorosulfate in the presence of a base such as sodium hydroxide . The ethoxy group can be introduced via an ethylation reaction using ethyl iodide and a strong base like potassium carbonate . The hydroxyl group is typically introduced through hydrolysis of an ester intermediate under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of phase-transfer catalysts can enhance the efficiency of the chloromethylation step . Additionally, microwave-assisted synthesis can be employed to reduce reaction times and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-2-ethoxy-1,3-benzodioxol-4-ol;methylcarbamic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Common Reagents and Conditions
Chloromethylation: Chloromethyl chlorosulfate and a base such as sodium hydroxide.
Ethylation: Ethyl iodide and potassium carbonate.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Substitution: Various substituted benzodioxole derivatives.
Oxidation: Ketones or aldehydes.
Hydrolysis: Carboxylic acids and alcohols.
Scientific Research Applications
2-(Chloromethyl)-2-ethoxy-1,3-benzodioxol-4-ol;methylcarbamic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-2-ethoxy-1,3-benzodioxol-4-ol;methylcarbamic acid involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially disrupting their function . The ethoxy and hydroxyl groups may enhance the compound’s solubility and facilitate its interaction with various biological pathways .
Comparison with Similar Compounds
Similar Compounds
Chloromethylbenzene: Similar in structure but lacks the ethoxy and hydroxyl groups.
Ethoxybenzene: Contains an ethoxy group but lacks the chloromethyl and hydroxyl groups.
Hydroxybenzene (Phenol): Contains a hydroxyl group but lacks the chloromethyl and ethoxy groups.
Uniqueness
2-(Chloromethyl)-2-ethoxy-1,3-benzodioxol-4-ol;methylcarbamic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the benzodioxole ring further enhances its stability and versatility in various applications .
Properties
CAS No. |
61083-26-9 |
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Molecular Formula |
C12H16ClNO6 |
Molecular Weight |
305.71 g/mol |
IUPAC Name |
2-(chloromethyl)-2-ethoxy-1,3-benzodioxol-4-ol;methylcarbamic acid |
InChI |
InChI=1S/C10H11ClO4.C2H5NO2/c1-2-13-10(6-11)14-8-5-3-4-7(12)9(8)15-10;1-3-2(4)5/h3-5,12H,2,6H2,1H3;3H,1H3,(H,4,5) |
InChI Key |
IPMVMPLTELLUPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(OC2=CC=CC(=C2O1)O)CCl.CNC(=O)O |
Origin of Product |
United States |
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